N-(5-methyl-2,1,3-benzothiadiazol-4-yl)butanamide
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Overview
Description
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)butanamide: is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of the benzothiadiazole core imparts unique electronic properties to the compound, making it a valuable building block for the development of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)butanamide typically involves the reaction of 5-methyl-2,1,3-benzothiadiazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the overall cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(5-methyl-2,1,3-benzothiadiazol-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The benzothiadiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Nitrobenzothiadiazole, halogenated benzothiadiazole derivatives.
Scientific Research Applications
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers with unique electronic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)butanamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole core is known to interact with electron-rich sites in biological molecules, leading to the modulation of various biochemical processes. In medicinal applications, the compound may inhibit specific enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: A parent compound with similar electronic properties but lacking the butanamide moiety.
5-methyl-2,1,3-benzothiadiazole: A closely related compound with a methyl group at the 5-position, similar to the target compound but without the butanamide group.
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)butanamide: A derivative with a chlorine substituent, which may exhibit different reactivity and properties compared to the methyl-substituted compound.
Uniqueness: N-(5-methyl-2,1,3-benzothiadiazol-4-yl)butanamide is unique due to the presence of both the benzothiadiazole core and the butanamide moiety. This combination imparts distinct electronic and steric properties to the compound, making it suitable for specific applications in materials science and medicinal chemistry. The methyl group at the 5-position further enhances its reactivity and potential for functionalization.
Properties
IUPAC Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-3-4-9(15)12-10-7(2)5-6-8-11(10)14-16-13-8/h5-6H,3-4H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAWKBITTNEFKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC2=NSN=C21)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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